molecular formula C16H14N2O3S B1682126 Valdecoxib CAS No. 181695-72-7

Valdecoxib

カタログ番号 B1682126
CAS番号: 181695-72-7
分子量: 314.4 g/mol
InChIキー: LNPDTQAFDNKSHK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Valdecoxib is a non-steroidal anti-inflammatory drug (NSAID) used to relieve symptoms caused by arthritis such as inflammation, swelling, stiffness, and joint pain . It is a selective cyclooxygenase-2 (COX-2) inhibitor, which means it specifically targets the COX-2 enzyme that is important for the mediation of inflammation and pain .


Synthesis Analysis

The synthesis of Valdecoxib involves the creation of a 3,4-diarylisoxazolyl scaffold, which is a common feature in a wide variety of NSAIDs . The synthetic strategies of this scaffold and its relevant structural analogues have been documented in recent methodologies .


Chemical Reactions Analysis

Valdecoxib does not require CYP450 enzymes for metabolism . It has been found to interact favorably with β-cyclodextrin, which enhances its solubility and dissolution rate . This interaction involves the formation of an inclusion complex, which has been suggested to be exothermic in nature .


Physical And Chemical Properties Analysis

Valdecoxib has a molecular formula of C16H14N2O3S and an average mass of 314.359 Da . It has a density of 1.3±0.1 g/cm3, and its solubility is enhanced when it forms an inclusion complex with β-cyclodextrin .

科学的研究の応用

1. Rheumatoid Arthritis

  • Summary of Application: Valdecoxib, a COX-2 specific inhibitor, has been used in treating the signs and symptoms of rheumatoid arthritis (RA). It is often used in conjunction with disease-modifying anti-rheumatic drugs (DMARDs) such as hydroxychloroquine, sulphasalazine, methotrexate, and leflunomide .
  • Methods of Application: In a multi-center, randomized, double-blind, placebo-controlled trial, the efficacy and safety of valdecoxib (10mg, 20mg, or 40mg once daily) were compared with naproxen (500mg twice daily) or placebo in treating RA. Efficacy was assessed by the number of patients responding to treatment according to the American College of Rheumatology-Responder Index (ACR-20) .
  • Results: Valdecoxib, at all administered doses, produced significant improvements in the ACR-20 Responder Index at weeks 2, 6, and 12 compared with placebo. Valdecoxib and naproxen did not differ in terms of ACR-20 response rate and the three doses of valdecoxib were similar to one another .

2. Glaucoma

  • Summary of Application: Valdecoxib has been studied for its effects on the retina in retinal ischemia-reperfusion injury (IRI) and R28 cells following oxygen-glucose deprivation/recovery (OGD/R) injury .
  • Methods of Application: The study investigated the effects of valdecoxib on the retina in retinal ischemia-reperfusion injury (IRI) and R28 cells following oxygen-glucose deprivation/recovery (OGD/R) injury .
  • Results: Valdecoxib protected the R28 cells from OGD/R injury by decreasing the cell apoptosis rate, and it exerted a protective effect on retinas in I/R injury by inhibiting RGC apoptosis .

3. Osteoarthritis

  • Summary of Application: Valdecoxib, a highly selective cyclo-oxygenase (COX)-2 inhibitor, has demonstrated efficacy versus placebo in patients with osteoarthritis (OA) .
  • Methods of Application: The specific methods of application are not detailed in the source, but it mentions that valdecoxib is orally administered .
  • Results: The specific results or outcomes are not detailed in the source, but it mentions that valdecoxib demonstrated efficacy versus placebo in patients with osteoarthritis (OA) .

4. Dysmenorrhea

  • Summary of Application: Valdecoxib has been used for the treatment of dysmenorrhea .
  • Methods of Application: The specific methods of application are not detailed in the source, but it mentions that valdecoxib is orally administered .
  • Results: The specific results or outcomes are not detailed in the source, but it mentions that valdecoxib has been used for the treatment of dysmenorrhea .

5. Acute Pain

  • Summary of Application: Valdecoxib has been used for the treatment of acute pain .
  • Methods of Application: The specific methods of application are not detailed in the source, but it mentions that valdecoxib is orally administered .
  • Results: The specific results or outcomes are not detailed in the source, but it mentions that valdecoxib has been used for the treatment of acute pain .

6. Gastroduodenal Ulcers

  • Summary of Application: Valdecoxib has been used in patients with osteoarthritis or rheumatoid arthritis, and the incidence of endoscopically-proven gastric and gastroduodenal ulcers was significantly lower with valdecoxib .
  • Methods of Application: The specific methods of application are not detailed in the source, but it mentions that valdecoxib is orally administered .
  • Results: The incidence of endoscopically-proven gastric and gastroduodenal ulcers was significantly lower with valdecoxib than with diclofenac, ibuprofen or naproxen .

4. Postoperative Pain

  • Summary of Application: Valdecoxib has been used for the management of acute pain, such as postoperative pain .
  • Methods of Application: The specific methods of application are not detailed in the source, but it mentions that valdecoxib is orally administered .
  • Results: The specific results or outcomes are not detailed in the source, but it mentions that valdecoxib has been used for the management of acute pain .

5. Menstrual Cramps

  • Summary of Application: Valdecoxib has been used for the treatment of dysmenorrhea, also known as menstrual cramps .
  • Methods of Application: The specific methods of application are not detailed in the source, but it mentions that valdecoxib is orally administered .
  • Results: The specific results or outcomes are not detailed in the source, but it mentions that valdecoxib has been used for the treatment of dysmenorrhea .

6. Prevention of Gastric Ulcers

  • Summary of Application: In patients with osteoarthritis or rheumatoid arthritis, the incidence of endoscopically-proven gastric and gastroduodenal ulcers was significantly lower with valdecoxib .
  • Methods of Application: The specific methods of application are not detailed in the source, but it mentions that valdecoxib is orally administered .
  • Results: The incidence of endoscopically-proven gastric and gastroduodenal ulcers was significantly lower with valdecoxib than with diclofenac, ibuprofen or naproxen .

Safety And Hazards

Valdecoxib was removed from the Canadian, U.S., and E.U. markets in 2005 due to concerns about a possible increased risk of heart attack and stroke . Symptoms following acute NSAID overdoses are usually limited to lethargy, drowsiness, nausea, vomiting, and epigastric pain, which are generally reversible with supportive care . Gastrointestinal bleeding can occur, and hypertension, acute renal failure, respiratory depression, and coma may occur, but are rare .

将来の方向性

In recent years, the discovery of new anti-inflammatory agents as selective COX-2 inhibitors has acquired more attention. This is due to the fact that currently available COX-2 inhibitors are linked with adverse effects . Various new organic scaffolds are being explored as new COX-2 inhibitors .

特性

IUPAC Name

4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3S/c1-11-15(12-7-9-14(10-8-12)22(17,19)20)16(18-21-11)13-5-3-2-4-6-13/h2-10H,1H3,(H2,17,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNPDTQAFDNKSHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6044226
Record name Valdecoxib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6044226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Valdecoxib
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005033
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

>47.2 [ug/mL] (The mean of the results at pH 7.4), Soluble in methanol and ethanol; freely soluble in organic solvents and alkaline (pH=12) aqueous solution, Relatively insoluble in water (10 ug/mL) at 25 °C and pH 7
Record name SID49665731
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name VALDECOXIB
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7302
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

4.6X10-10 mm Hg at 25 °C /Estimated/
Record name VALDECOXIB
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7302
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Both COX-1 and COX-2 catalyze the conversion of arachidonic acid to prostaglandin (PG) H2, the precursor of PGs and thromboxane. Valdecoxib selectively inhibits the cyclooxygenase-2 (COX-2) enzyme, important for the mediation of inflammation and pain. Unlike non-selective NSAIDs, valdecoxib does not inhibit platelet aggregation., Valdecoxib is a nonsteroidal anti-inflammatory drug (NSAID) with antiinflammatory, analgesic, and antipyretic therapeutic effects. It has been proposed that valdecoxib inhibits the activity of the enzyme cyclooxygenase-2 (COX-2), resulting in a decreased formation of precursors of prostaglandins. However, unlike most NSAIDs, valdecoxib does not inhibit cyclooxygenase-1 (COX-1) isoenzyme in humans at therapeutic concentrations.
Record name Valdecoxib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00580
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name VALDECOXIB
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7302
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Valdecoxib

Color/Form

White crystalline powder

CAS RN

181695-72-7
Record name Valdecoxib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=181695-72-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Valdecoxib [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0181695727
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Valdecoxib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00580
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Valdecoxib
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759846
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Valdecoxib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6044226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 181695-72-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name VALDECOXIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2919279Q3W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name VALDECOXIB
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7302
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Valdecoxib
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005033
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

160 - 162 °C
Record name Valdecoxib
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005033
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Valdecoxib
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Valdecoxib
Reactant of Route 3
Reactant of Route 3
Valdecoxib
Reactant of Route 4
Valdecoxib
Reactant of Route 5
Reactant of Route 5
Valdecoxib
Reactant of Route 6
Valdecoxib

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。